molecular formula C6H3BrF3NO B1282779 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine CAS No. 76041-79-7

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Cat. No. B1282779
CAS RN: 76041-79-7
M. Wt: 241.99 g/mol
InChI Key: OPLCXLXORZDTMX-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, also known as 5-bromo-3-(trifluoromethyl)-1,2-dihydropyridin-2-one, is a chemical compound with the molecular formula C6H3BrF3NO . It is primarily used in laboratory settings .


Synthesis Analysis

The synthesis of this compound involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, which leads to the corresponding C-4 acid . It can also be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is represented by the SMILES notation FC(F)(F)C1=CC(Br)=CNC1=O . The InChI Key for this compound is OPLCXLXORZDTMX-UHFFFAOYSA-N .

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, such as “5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine”, are used in the agrochemical industry for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it’s mentioned that various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .
  • Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Trifluoromethylpyridyllithiums

  • Summary of Application : Trifluoromethylpyridines, such as “5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine”, can be used in the preparation of trifluoromethylpyridyllithiums .
  • Methods of Application : This is generally achieved via a metalation reaction .

Synthesis of Metal-Organic Frameworks (MOFs)

  • Summary of Application : Trifluoromethylpyridines can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Synthesis of Methiodide Salts

  • Summary of Application : Trifluoromethylpyridines can be used in the synthesis of methiodide salts .

Preparation of Trifluoromethylpyridyllithiums

  • Summary of Application : Trifluoromethylpyridines, such as “5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine”, can be used in the preparation of trifluoromethylpyridyllithiums .
  • Methods of Application : This is generally achieved via a metalation reaction .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLCXLXORZDTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542096
Record name 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

CAS RN

76041-79-7
Record name 5-Bromo-3-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76041-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine
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Synthesis routes and methods

Procedure details

To a solution of 3-(trifluoromethyl)pyridin-2(1H)-one (25.0 g, 0.15 mol) in AcOH (300 mL) were added NaOAc (15.1 g, 0.18 mol) and dropwise Br2 (8.6 mL, 0.17 mol). Then the mixture was stirred at 80° C. overnight, concentrated, diluted with sat aq. NaHCO3 and extracted with EtOAc twice. The combined organic layers were washed with brine, dried over Na2SO4, filtered, concentrated and purified by CC (PE/EA=7/2) to give compound P45a (29.7 g, 80%) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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